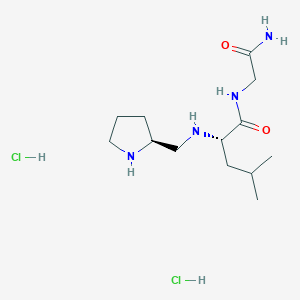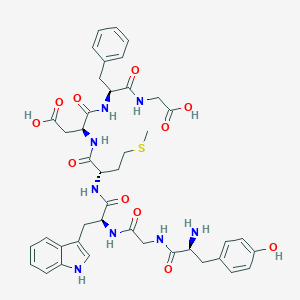
Tyrosyl-glycyl-tryptophyl-methionyl-aspartyl-phenylalanyl-glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrosyl-glycyl-tryptophyl-methionyl-aspartyl-phenylalanyl-glycine, commonly known as YGWD or Tryptophan-containing pentapeptide, is a naturally occurring peptide found in various biological systems. This peptide is known for its potential therapeutic applications due to its unique structural and functional properties.
Applications De Recherche Scientifique
YGWD has been extensively studied for its therapeutic potential in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. YGWD has been reported to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Mécanisme D'action
The exact mechanism of action of YGWD is not fully understood. However, it is believed that YGWD exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. YGWD has also been shown to regulate the expression of various genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
YGWD has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and enhance immune function. YGWD has also been shown to increase the expression of various neurotrophic factors such as BDNF and NGF.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of YGWD is that it is a naturally occurring peptide, which makes it less toxic and more biocompatible compared to synthetic compounds. However, the synthesis of YGWD is complex and time-consuming, which makes it difficult to produce large quantities of YGWD for experiments. In addition, the stability of YGWD in biological systems is not well understood, which can affect its efficacy in vivo.
Orientations Futures
The potential therapeutic applications of YGWD are vast, and there is still much to be explored. Future research should focus on elucidating the exact mechanism of action of YGWD and its potential applications in various diseases. In addition, the development of more efficient synthesis methods and the optimization of YGWD stability in biological systems can lead to the development of new drugs and therapies. Furthermore, the use of YGWD as a drug delivery system for other drugs and compounds is an area of research that has not been explored extensively and can have significant implications in drug development.
Conclusion:
In conclusion, YGWD is a naturally occurring peptide with potential therapeutic applications in various diseases. Its unique structural and functional properties make it an attractive candidate for drug development. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of YGWD have been discussed in this paper. Further research is needed to fully understand the potential of YGWD in drug development and therapy.
Méthodes De Synthèse
YGWD can be synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Fmoc-protected amino acids are coupled together on a solid support using a coupling reagent such as HBTU or HATU. The final product is then cleaved from the resin, deprotected, and purified by HPLC.
Propriétés
Numéro CAS |
108093-87-4 |
|---|---|
Nom du produit |
Tyrosyl-glycyl-tryptophyl-methionyl-aspartyl-phenylalanyl-glycine |
Formule moléculaire |
C42H50N8O11S |
Poids moléculaire |
875 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C42H50N8O11S/c1-62-16-15-31(40(59)50-34(20-36(53)54)42(61)49-32(39(58)46-23-37(55)56)18-24-7-3-2-4-8-24)48-41(60)33(19-26-21-44-30-10-6-5-9-28(26)30)47-35(52)22-45-38(57)29(43)17-25-11-13-27(51)14-12-25/h2-14,21,29,31-34,44,51H,15-20,22-23,43H2,1H3,(H,45,57)(H,46,58)(H,47,52)(H,48,60)(H,49,61)(H,50,59)(H,53,54)(H,55,56)/t29-,31-,32-,33-,34-/m0/s1 |
Clé InChI |
WXKCQBMBMPDJRA-JUZBSFEJSA-N |
SMILES isomérique |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |
SMILES canonique |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |
Autres numéros CAS |
108093-87-4 |
Séquence |
YGWMDFG |
Synonymes |
G-Gly 7 glycine-extended gastrin 7 glycine-extended pro-gastrin-processing intermediate GL7 Tyr-Gly-Trp-Met-Asp-Phe-Gly tyrosyl-glycyl-tryptophyl-methionyl-aspartyl-phenylalanyl-glycine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





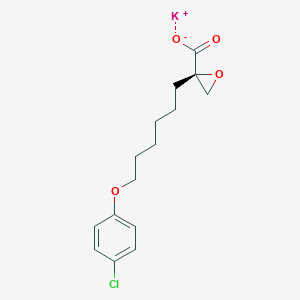
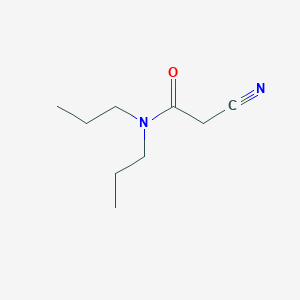
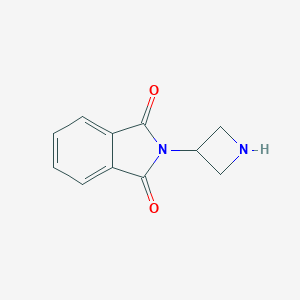


![Hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol](/img/structure/B17785.png)
![6,7,8,9-tetrahydro-2'H,5'H-spiro[benzo[7]annulene-5,4'-imidazolidine]-2',5'-dione](/img/structure/B17788.png)

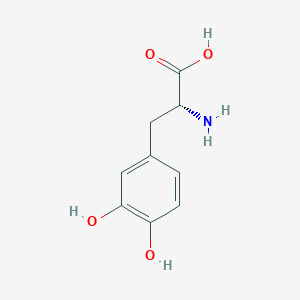

![7-Aminobenzo[A]pyrene](/img/structure/B17798.png)
